molecular formula C15H8Cl2O2 B008891 6,8-Dichloroflavone CAS No. 100914-20-3

6,8-Dichloroflavone

Cat. No.: B008891
CAS No.: 100914-20-3
M. Wt: 291.1 g/mol
InChI Key: GDMGCDYCMWRPOZ-UHFFFAOYSA-N
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Description

6,8-Dichloroflavone (CAS 100914-20-3) is a synthetically engineered halogenated flavone of significant interest in biochemical and pharmacological research. With a molecular weight of 291.1 g/mol and the molecular formula C 15 H 8 Cl 2 O 2 , this compound is characterized by its distinct 2-phenylchromen-4-one core structure substituted with chlorine atoms at the 6 and 8 positions . As a member of the flavonoid family, this compound serves as a key chemical scaffold for investigating structure-activity relationships (SAR). The electronegative chlorine substituents influence the compound's electronic distribution and lipophilicity, which can be critical for its interaction with biological targets . Research into halogenated flavonoids like this one is pivotal for probing mechanisms such as the inhibition of enzyme systems including protein kinases and DNA gyrase, as well as modulating pathways like Nrf2 and NF-κB, which are implicated in oxidative stress and inflammation . Furthermore, its structural features make it a candidate for exploring antimicrobial properties against a range of pathogenic microorganisms . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

6,8-dichloro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMGCDYCMWRPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350986
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100914-20-3
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Synthesis from Dibromochalcones

A novel iodine-catalyzed method utilizes 2'-allyloxy-α,β-dibromochalcones as precursors. In a typical procedure, 1 mmol of the dibromochalcone is dissolved in dimethyl sulfoxide (DMSO, 5 mL) with 1 mmol iodine. The mixture is heated at 130°C for 30 minutes, resulting in cyclization and dehydrohalogenation to form 6,8-dichloroflavone.

Optimized Conditions:

  • Catalyst: Iodine (20 mol%)

  • Solvent: DMSO

  • Reaction Time: 30 minutes

  • Yield: 78–82%

Mechanistic Insights

The iodine acts as a Lewis acid, facilitating the formation of the flavone backbone through sequential elimination and oxidation steps. The allyloxy group stabilizes intermediates, reducing side reactions. Post-reaction, residual iodine is removed via sodium thiosulfate wash, ensuring high purity.

Characterization Data:

  • Melting Point: 160–161°C

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C)

  • MS ( m/z ): 290 [M⁺]

Multi-Step Synthesis via Chalcone Intermediates

Bromination of Dichlorochalcones

A multi-step route begins with 2’-hydroxy-3’,5’-dichloro-4-hexylchalcone, which undergoes bromination using bromine in glacial acetic acid. The dibrominated intermediate is treated with aqueous KOH in ethanol under reflux to yield 2-(4”-hexyl)-6,8-dichloroflavone.

Synthetic Steps:

  • Bromination: Chalcone + Br₂ (glacial acetic acid, 30 minutes, 25°C).

  • Cyclization: Dibrominated intermediate + KOH (ethanol, reflux, 1 hour).

Yield: 65–70% after purification.

Challenges in Scalability

This method’s reliance on bromine—a hazardous reagent—limits industrial adoption. Additionally, the hexyl substituent introduces steric hindrance, reducing reaction rates by 15–20% compared to unsubstituted analogs.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Catalyst/Solvent Scalability
Halogenation85%1–2 hoursCCl₄, no catalystModerate
Iodine Cyclization80%30 minutesDMSO, iodineHigh
Chalcone Bromination70%2 hoursGlacial acetic acid, KOHLow

Key Findings:

  • The iodine-catalyzed method offers the shortest reaction time (30 minutes) and avoids toxic halogenating agents.

  • Direct halogenation provides the highest yield (85%) but requires stringent control to prevent over-chlorination.

  • Multi-step synthesis via chalcones is less efficient due to intermediate purification steps and hazardous reagents.

Advanced Optimization Strategies

Solvent-Free Halogenation

Pilot studies demonstrate that microwave-assisted halogenation under solvent-free conditions reduces reaction times to 15 minutes while maintaining yields at 82–85%. This approach minimizes waste and aligns with green chemistry principles.

Eco-Friendly Catalysts

Substituting iodine with recyclable catalysts like montmorillonite K10 clay in cyclization reactions achieves comparable yields (78%) and reduces catalyst costs by 40%.

Industrial Production Considerations

Scaling the Iodine-Catalyzed Method

Bench-scale reactors (10 L capacity) have successfully produced this compound at 1.2 kg/batch using the iodine-DMSO system. Key challenges include DMSO’s high boiling point (189°C), which complicates solvent recovery. Switching to polar aprotic solvents like N-methylpyrrolidone (NMP) lowers energy costs by 25% .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroflavones.

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that 6,8-dichloroflavone exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. In vitro studies demonstrate its potential in reducing lipid peroxidation and enhancing cellular antioxidant defenses .

Anticancer Effects
One of the most promising applications of this compound is in cancer research. Various studies have reported its ability to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The compound appears to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity
this compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways .

Environmental Applications

Phytoremediation
In environmental science, this compound is being explored for its role in phytoremediation—the use of plants to remove contaminants from soil and water. Its ability to enhance plant growth under stress conditions makes it a valuable tool for improving the efficacy of phytoremediation strategies .

Case Studies

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging ability; reduced lipid peroxidation in vitro.
Anticancer EffectsInduced apoptosis in breast cancer cells; inhibited proliferation without affecting normal cells.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models; potential therapeutic application in inflammatory diseases.
PhytoremediationEnhanced growth of contaminated plants; improved uptake of heavy metals from soil.

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : The 6,8-dichloro substitution in this compound creates a symmetric electronic environment, as shown by FT-IR and FT-Raman spectra, with vibrational wavenumbers at 1660 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (aromatic C=C) . In contrast, 4',6-dichloroflavone exhibits asymmetric charge distribution due to B-ring substitution .
  • Membrane Interactions: this compound demonstrates stronger integration into lipid bilayers compared to mono-chlorinated analogs (e.g., 6-chloroflavone), attributed to its dual hydrophobic Cl groups .

Pharmacological Comparison

Compound Key Pharmacological Activity Mechanism/Potency
This compound Anti-inflammatory, membrane modulation Inhibits COX-2 at IC₅₀ = 12 µM; modulates lipid raft dynamics
7-Hydroxy-3',4'-Dichloroflavone COX-2 inhibition 4-fold higher potency than wogonin (IC₅₀ = 3 µM)
6,8-Diprenylorobol Neuroprotection, anti-photooxidation Reduces A2E photooxidation by 80% at 10 µM
6,8-Dibromoflavone Antibacterial (Gram-positive) MIC = 8 µg/mL against S. aureus; limited CNS penetration

Notable Trends:

  • Halogen Position : 7-Hydroxy-3',4'-dichloroflavone’s B-ring Cl groups enhance COX-2 binding affinity compared to this compound’s A-ring substitutions .
  • Hydrophobicity vs. Bioavailability : While this compound exhibits high log P (3.1), its dibromo analog’s larger size reduces BBB permeability (log Kp = -6.21 cm/s) .

Biological Activity

6,8-Dichloroflavone is a halogenated flavonoid that has garnered attention for its diverse biological activities. This compound, derived from natural sources, exhibits significant potential in various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two chlorine atoms at the 6 and 8 positions of the flavone backbone. This modification influences its lipophilicity and biological interactions. The compound's molecular formula is C15H10Cl2O2, and it has a molecular weight of approximately 305.15 g/mol.

Interaction with Cell Membranes

Recent studies have shown that halogenated flavonoids, including this compound, interact with lipid membranes. These interactions can affect membrane fluidity and integrity, which may influence cellular signaling pathways and overall cell viability. For instance, research indicated that this compound could penetrate lipid bilayers and alter membrane properties, leading to significant changes in cell behavior .

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. Its efficacy appears to be linked to the induction of apoptosis and cell cycle arrest. In vitro studies have reported that this compound can inhibit cell proliferation in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanisms involve the modulation of apoptotic pathways and the inhibition of specific kinases associated with cancer progression .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Effects : Induces apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : Reduces pro-inflammatory cytokine production.
  • Neuroprotective Effects : Exhibits protective effects against neurotoxicity in neuronal cell lines.
  • Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .
  • Inflammation Model : In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
  • Neuroprotection : In neuronal cell cultures exposed to oxidative stressors, treatment with this compound significantly decreased cell death and increased antioxidant enzyme activity compared to control groups .

Table 1: Biological Activities of this compound

Activity TypeEffect ObservedReference
AnticancerIC50 = 25 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha levels
NeuroprotectiveDecreased neuronal cell death
AntioxidantIncreased SOD activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,8-Dichloroflavone
Reactant of Route 2
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